The Emergence of 2-Oleoylglycerol: A Nutrient-Derived Signaling Molecule Orchestrating Metabolic Harmony
The Emergence of 2-Oleoylglycerol: A Nutrient-Derived Signaling Molecule Orchestrating Metabolic Harmony
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate network of cellular communication relies on a diverse cast of signaling molecules, and recent discoveries have illuminated the pivotal role of lipid messengers in regulating physiological processes. Among these, 2-Oleoylglycerol (2-OG), a monoacylglycerol derived from the digestion of dietary fats, has emerged as a key signaling entity. This technical guide provides a comprehensive overview of the discovery of 2-OG as an endogenous agonist for the G protein-coupled receptor 119 (GPR119). We delve into the experimental evidence that established this crucial interaction, detail the downstream signaling cascades, and present the quantitative data that underpins our current understanding. This document serves as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of targeting the 2-OG/GPR119 signaling axis in metabolic diseases.
Introduction: A Novel Player in Incretin (B1656795) Biology
The secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine cells is a cornerstone of glucose homeostasis. While the stimulatory effects of dietary fats on incretin release have long been recognized, the precise molecular mechanisms remained partially elusive. The discovery of 2-Oleoylglycerol as a signaling molecule provided a critical piece of this puzzle, identifying it as a nutrient-derived ligand that directly activates GPR119, a receptor expressed on intestinal L-cells, to modulate incretin secretion.[1][2][3] This finding has profound implications for our understanding of nutrient sensing and has opened new avenues for the development of therapeutic agents for type 2 diabetes and other metabolic disorders.
The Discovery of 2-OG as a GPR119 Agonist
The identification of 2-OG as an endogenous ligand for GPR119 stemmed from the observation that dietary triacylglycerols are hydrolyzed into 2-monoacylglycerols and fatty acids in the intestinal lumen.[3][4] This led to the hypothesis that these digestion products could act as signaling molecules.
In Vitro Evidence: GPR119 Activation and cAMP Signaling
Initial investigations focused on in vitro assays to determine if 2-OG could directly activate GPR119. The key experimental system involved transiently expressing human GPR119 in COS-7 cells, which do not endogenously express the receptor. Activation of GPR119, a Gs-coupled receptor, is expected to lead to an increase in intracellular cyclic AMP (cAMP).
Researchers found that 2-OG and other 2-monoacylglycerols directly activated GPR119, resulting in a dose-dependent increase in intracellular cAMP concentrations.[1][3][5] This foundational experiment provided the first direct evidence of 2-OG as a GPR119 agonist.
In Vivo Confirmation: Stimulation of Incretin Release in Humans
To validate the physiological relevance of the in vitro findings, studies were conducted in healthy human volunteers.[1][3][4] A jejunal bolus of 2-OG was administered, and plasma levels of GLP-1 and GIP were measured over time. The results demonstrated that 2-OG administration led to a significant increase in plasma GLP-1 and GIP levels compared to control substances (oleic acid and vehicle).[1][3][5] This pivotal in vivo experiment confirmed that 2-OG acts as a potent secretagogue for incretin hormones in humans, solidifying its role as a physiologically relevant signaling molecule.
Quantitative Data Summary
The following tables summarize the key quantitative data from the seminal studies on 2-OG's signaling properties.
Table 1: In Vitro GPR119 Activation by 2-Oleoylglycerol
| Parameter | Value | Cell Line | Reference |
| EC50 for hGPR119 | 2.5 µM | COS-7 | [1][3][6][7] |
Table 2: In Vivo Effects of 2-Oleoylglycerol Administration in Humans
| Parameter | Treatment | Observation | Time Frame | Reference |
| Plasma GLP-1 | 2 g jejunal bolus of 2-OG | Significant increase vs. controls | 0-25 minutes | [1][3][5] |
| Plasma GIP | 2 g jejunal bolus of 2-OG | Significant increase | - | [1][8] |
Signaling Pathways and Experimental Workflows
2-OG Signaling Pathway in Intestinal L-Cells
The binding of 2-OG to GPR119 on the surface of intestinal L-cells initiates a canonical Gs-protein signaling cascade.
Caption: 2-OG signaling pathway in intestinal L-cells.
Experimental Workflow for In Vitro GPR119 Activation Assay
The following diagram illustrates the workflow for determining the agonist activity of lipids on GPR119.
References
- 1. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.regionh.dk [research.regionh.dk]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 2-Oleoylglycerol - Wikipedia [en.wikipedia.org]
